molecular formula C12H14O3 B6180377 3-(1-methoxycyclobutyl)benzoic acid CAS No. 1896692-27-5

3-(1-methoxycyclobutyl)benzoic acid

Cat. No. B6180377
CAS RN: 1896692-27-5
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methoxycyclobutyl)benzoic acid is a chemical compound with the molecular formula C12H14O3 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .


Molecular Structure Analysis

The molecular structure of 3-(1-methoxycyclobutyl)benzoic acid consists of a benzoic acid group attached to a methoxycyclobutyl group . The InChI code for this compound is 1S/C12H14O3/c1-15-12(6-3-7-12)10-5-2-4-9(8-10)11(13)14/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) .

Safety and Hazards

The safety data sheet for 3-(1-methoxycyclobutyl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methoxycyclobutyl)benzoic acid involves the conversion of a cyclobutene derivative to the desired product through a series of reactions.", "Starting Materials": [ "1-methoxycyclobutene", "benzene", "sodium hydroxide", "sulfuric acid", "potassium permanganate", "sodium bicarbonate", "magnesium", "ethyl bromide", "carbon dioxide", "diethyl ether", "hydrochloric acid", "sodium chloride", "sodium sulfate", "water" ], "Reaction": [ "1. 1-methoxycyclobutene is reacted with benzene in the presence of sodium hydroxide to form 3-(1-methoxycyclobutyl)benzene.", "2. 3-(1-methoxycyclobutyl)benzene is oxidized with sulfuric acid and potassium permanganate to form 3-(1-methoxycyclobutyl)benzoic acid.", "3. The crude product is washed with sodium bicarbonate solution to remove any remaining acid.", "4. Magnesium is reacted with ethyl bromide in diethyl ether to form magnesium ethyl bromide.", "5. Carbon dioxide is bubbled through the solution of magnesium ethyl bromide to form magnesium ethyl carbonate.", "6. 3-(1-methoxycyclobutyl)benzoic acid is reacted with magnesium ethyl carbonate in diethyl ether to form 3-(1-methoxycyclobutyl)benzoic acid magnesium salt.", "7. The magnesium salt is reacted with hydrochloric acid to form 3-(1-methoxycyclobutyl)benzoic acid and magnesium chloride.", "8. The product is washed with water, dried with sodium sulfate, and purified by recrystallization." ] }

CAS RN

1896692-27-5

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.